molecular formula C10H11NO3S2 B2566658 N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide CAS No. 2034271-37-7

N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide

Cat. No. B2566658
CAS RN: 2034271-37-7
M. Wt: 257.32
InChI Key: HGBGXPMLFMUNBL-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide, also known as TFMMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TFMMS is a sulfonamide derivative that has shown promise in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Synthesis and Characterization

N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide, and its derivatives, are subjects of synthesis and structural characterization to understand their potential applications. For example, studies on sulfonamide derivatives and their complexes with metals like nickel(II) and cobalt(II) have been conducted to explore their structural properties and antibacterial activities. These compounds exhibit significant activity against both gram-positive and gram-negative bacteria, highlighting their potential in antibacterial applications (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Antibacterial Activity

The antibacterial properties of sulfonamide derivatives, including those similar in structure to this compound, have been a subject of interest. The synthesized compounds have shown effective antibacterial activities against a range of bacteria, suggesting their potential use in developing new antibacterial agents. This is particularly relevant for derivatives that have been synthesized and characterized for their structural properties and tested against pathogens (Özdemir et al., 2009).

Enzyme Inhibition

Furthermore, the potential of such compounds in enzyme inhibition has been explored. For instance, furan sulfonylhydrazones derived from methanesulfonic acid hydrazide have been investigated for their inhibition activities against carbonic anhydrase I, an enzyme implicated in various physiological processes. These studies indicate the potential therapeutic applications of these compounds in conditions where enzyme inhibition is beneficial (Gündüzalp et al., 2016).

Chemical Properties and Reactions

The chemical reactions involving derivatives of this compound, such as condensation reactions with furan and furfural, highlight the versatility of these compounds in synthetic chemistry. These reactions have been used to produce high yields of tri(furyl)methane, demonstrating the utility of such sulfonamide compounds in facilitating organic synthesis processes (Shinde & Rode, 2017).

properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S2/c1-16(12,13)11-7-8-4-5-9(14-8)10-3-2-6-15-10/h2-6,11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBGXPMLFMUNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(O1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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